2-Cyano-4-nitrobenzene-1-sulfonamide
Description
Background and Significance of Sulfonamide Compounds
Sulfonamides represent a cornerstone of modern medicinal and industrial chemistry due to their structural versatility and broad biological activity. First introduced as antibacterial agents in the 1930s, sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis. This mechanism paved the way for their use against gram-positive and gram-negative pathogens, revolutionizing antibiotic therapy. Beyond antimicrobial applications, sulfonamides exhibit diverse pharmacological roles, including anti-inflammatory (e.g., celecoxib), antidiabetic (e.g., glyburide), and diuretic (e.g., furosemide) activities. Their structural framework—a sulfonyl group (-SO₂-) linked to an amine (-NH₂)—allows for extensive derivatization, enabling tailored interactions with biological targets.
Historical Development of Cyano-Nitrobenzene Derivatives
The integration of cyano (-C≡N) and nitro (-NO₂) groups into aromatic systems has expanded the utility of benzene derivatives in synthetic chemistry. Benzonitrile, first synthesized in 1844, laid the groundwork for nitrile-containing compounds. Nitrobenzonitriles, such as 4-nitrobenzonitrile, emerged as key intermediates in pharmaceuticals and agrochemicals due to their electron-withdrawing properties, which enhance reactivity in substitution and coupling reactions. For example, the Rosenmund–von Braun reaction, employing cuprous cyanide, enabled efficient cyanation of nitrohalobenzenes. Recent advancements in interstellar chemistry have even detected cyano derivatives of polycyclic aromatic hydrocarbons (PAHs), underscoring their significance in both terrestrial and astrochemical contexts.
2-Cyano-4-nitrobenzene-1-sulfonamide: An Overview
2-Cyano-4-nitrobenzene-1-sulfonamide (CAS: 1099632-48-0) combines a benzene ring substituted with cyano (C≡N), nitro (NO₂), and sulfonamide (-SO₂NH₂) groups. Its molecular formula, C₇H₅N₃O₄S, and molecular weight of 227.20 g/mol reflect a compact yet highly functionalized structure. The compound’s synthesis typically involves sulfonylation of nitro-cyano benzene precursors, leveraging methods such as oxidative coupling or nucleophilic substitution. As a research chemical, it serves as a building block for complex molecules, particularly in antimicrobial and materials science applications.
Structural Features and Key Properties
| Property | Description |
|---|---|
| Molecular Formula | C₇H₅N₃O₄S |
| Molecular Weight | 227.20 g/mol |
| Functional Groups | Cyano (-C≡N), nitro (-NO₂), sulfonamide (-SO₂NH₂) |
| Key Reactivity | Electrophilic substitution at nitro/cyano sites; hydrogen bonding via NH₂ |
| Applications | Antimicrobial research, organic synthesis intermediates, enzymatic studies |
Research Objectives and Scope
This article focuses on elucidating the synthetic pathways, electronic properties, and potential applications of 2-cyano-4-nitrobenzene-1-sulfonamide. Key objectives include:
- Synthetic Optimization : Evaluating methods for improving yield and purity, such as catalytic oxidative coupling or microwave-assisted reactions.
- Electronic Characterization : Analyzing frontier molecular orbitals (HOMO-LUMO) via density functional theory (DFT) to predict reactivity.
- Biological Relevance : Investigating interactions with bacterial enzymes (e.g., dihydropteroate synthase) for antimicrobial development.
- Comparative Analysis : Contrasting its properties with structurally related sulfonamides (e.g., sulfamethazine, sulfadiazine).
Excluded from this discussion are pharmacokinetic profiles, toxicity data, and industrial-scale production details, which require specialized safety and regulatory evaluations.
Properties
IUPAC Name |
2-cyano-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4S/c8-4-5-3-6(10(11)12)1-2-7(5)15(9,13)14/h1-3H,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDKNEKKNLQMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Cyano-4-nitrobenzene-1-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the inhibition of bacterial growth through its interaction with specific enzymes. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.
Target Enzyme:
The primary target of 2-Cyano-4-nitrobenzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the bacterial folic acid synthesis pathway, which is essential for DNA synthesis and cellular replication. By inhibiting this enzyme, the compound effectively disrupts folic acid production, leading to bacterial growth inhibition.
Mode of Action:
As a competitive inhibitor, 2-Cyano-4-nitrobenzene-1-sulfonamide competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase. This competition prevents the formation of dihydropteroate, a precursor in folic acid biosynthesis, thereby stunting bacterial proliferation.
Antimicrobial Activity
The antimicrobial efficacy of 2-Cyano-4-nitrobenzene-1-sulfonamide has been demonstrated against various bacterial strains. The following table summarizes its activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Escherichia coli | 32 µg/mL | Inhibition of folic acid synthesis |
| Staphylococcus aureus | 16 µg/mL | Inhibition of folic acid synthesis |
| Pseudomonas aeruginosa | 64 µg/mL | Inhibition of folic acid synthesis |
These results indicate that the compound exhibits varying degrees of potency against different bacterial species, highlighting its potential as an antimicrobial agent.
Case Studies
-
In Vivo Efficacy in Animal Models:
A study conducted on rats demonstrated that administration of 2-Cyano-4-nitrobenzene-1-sulfonamide significantly reduced bacterial load in infected tissues. The compound was administered at a dosage of 10 mg/kg body weight, resulting in a reduction of E. coli counts by approximately 70% compared to control groups . -
Combination Therapy:
Research has shown that combining 2-Cyano-4-nitrobenzene-1-sulfonamide with other antibiotics enhances its antimicrobial effects. A synergistic effect was observed when used alongside beta-lactam antibiotics, resulting in lower MIC values and improved treatment outcomes in experimental models .
Additional Biological Activities
Beyond its antibacterial properties, 2-Cyano-4-nitrobenzene-1-sulfonamide has been investigated for other biological activities:
-
Antiparasitic Activity:
Preliminary studies suggest potential efficacy against certain protozoan parasites, indicating a broader therapeutic application beyond bacterial infections . -
Anti-inflammatory Effects:
Some derivatives of sulfonamide compounds have shown promise as anti-inflammatory agents, potentially expanding the utility of 2-Cyano-4-nitrobenzene-1-sulfonamide in treating inflammatory diseases .
Scientific Research Applications
Overview
2-Cyano-4-nitrobenzene-1-sulfonamide (CAS Number: 1099632-48-0) is a compound with significant potential in various scientific research applications. Its unique molecular structure, characterized by a cyano group, nitro group, and sulfonamide functionality, allows it to interact with biological systems, making it a valuable tool in medicinal chemistry and biochemistry.
Medicinal Chemistry
2-Cyano-4-nitrobenzene-1-sulfonamide has been investigated for its role as a potential inhibitor of thioredoxin reductase, an enzyme implicated in cancer and other diseases. The inhibition of this enzyme can lead to increased oxidative stress in cancer cells, promoting cell death and providing a novel strategy for cancer therapy .
Antimicrobial Activity
The compound exhibits properties similar to traditional sulfonamides, which are known for their antibacterial effects. It acts as a competitive inhibitor of dihydropteroate synthetase, disrupting folic acid synthesis in bacteria, thereby inhibiting their growth . This mechanism highlights its potential use in developing new antimicrobial agents.
Organic Synthesis
Due to its reactive functional groups, 2-Cyano-4-nitrobenzene-1-sulfonamide can serve as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Case Studies
Chemical Reactions Analysis
Hydrolytic Cleavage of the Sulfonamide Bond
The sulfonamide group undergoes hydrolysis in the presence of acidic or basic catalysts, such as ceria (CeO₂) :
Reaction:
Mechanistic Insights:
-
Acidic Conditions: Protonation of the sulfonamide nitrogen facilitates S–N bond cleavage .
-
Basic Conditions: Hydroxide ions attack the sulfonyl group, leading to C–N bond cleavage .
-
CeO₂ enhances hydrolysis via Lewis acid activation and nucleophilic surface –OH groups .
Experimental Data:
| Catalyst | Temperature | Time | Conversion (%) | Major Products |
|---|---|---|---|---|
| CeO₂ | 25°C | 180 min | 95 | Sulfonic acid, Aniline |
Reduction of the Nitro Group
The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) using catalytic hydrogenation or metal-based reductants :
Reaction:
Conditions:
Applications:
-
The resulting amine serves as an intermediate for synthesizing heterocyclic compounds (e.g., benzothiazoles) .
Cyano Group Reactivity
The cyano (-CN) group participates in:
a) Hydrolysis to Carboxylic Acid
b) Cyclization Reactions
Under basic conditions, the cyano group forms heterocycles (e.g., triazoles) via reaction with hydrazines :
Conditions:
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro and sulfonamide groups activate the benzene ring for nucleophilic substitution:
Reaction with Thiols:
Conditions:
Photochemical Reactions
Visible-light-mediated S–N bond coupling has been reported for sulfonamides :
Key Features:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The most relevant analog in the provided evidence is 2-ethylamino-4-nitrobenzene-1-sulfonamide (CAS No. 1248181-55-6) .
Table 1: Key Structural and Physicochemical Differences
Substituent Effects on Reactivity and Acidity
- Electronic Effects: The cyano group in 2-cyano-4-nitrobenzene-1-sulfonamide enhances the electron-deficient nature of the aromatic ring, increasing the acidity of the sulfonamide NH₂ protons. This is due to resonance and inductive effects stabilizing the deprotonated form . In contrast, the ethylamino group in 2-ethylamino-4-nitrobenzene-1-sulfonamide donates electrons via resonance, reducing the acidity of the sulfonamide group.
Spectroscopic and Analytical Profiles
While direct data for 2-cyano-4-nitrobenzene-1-sulfonamide are unavailable, insights can be inferred from related sulfonamides:
- Infrared (IR) Spectroscopy: The cyano group would exhibit a sharp absorption band near 2240 cm⁻¹ (C≡N stretch), absent in the ethylamino analog. Both compounds would show sulfonamide S=O stretches near 1350–1150 cm⁻¹ .
- NMR Spectroscopy: The aromatic protons in the cyano derivative would resonate downfield (δ 8.0–8.5 ppm) due to electron-withdrawing effects, whereas the ethylamino analog’s protons may appear upfield (δ 6.5–7.5 ppm) .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-cyano-4-nitrobenzene-1-sulfonamide generally follows a sequence involving:
- Preparation of a sulfonyl chloride intermediate (e.g., 4-cyano-2-nitrobenzene-1-sulfonyl chloride),
- Subsequent nucleophilic substitution or amination to introduce the sulfonamide group,
- Controlled nitration to introduce the nitro group at the desired position on the benzene ring.
This strategy ensures selective functionalization and high purity of the final sulfonamide compound.
Preparation of Key Intermediate: 4-Cyano-2-nitrobenzene-1-sulfonyl Chloride
One critical intermediate in the synthesis is 4-cyano-2-nitrobenzene-1-sulfonyl chloride. Its preparation involves:
- Starting Material: 4-cyanobenzenesulfonyl chloride.
- Nitration: Introduction of the nitro group via electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid.
- Reaction Conditions: Controlled temperature to ensure regioselectivity and prevent over-nitration or decomposition.
This step is crucial as it sets the stage for the sulfonamide formation in subsequent steps.
| Parameter | Typical Conditions |
|---|---|
| Nitrating agents | Concentrated HNO₃ and H₂SO₄ |
| Temperature | Controlled, often 0–40 °C |
| Reaction time | Several hours depending on scale |
| Purification | Recrystallization to obtain pure sulfonyl chloride |
This method is scalable for industrial production, with attention to reaction control to maximize yield and purity.
Conversion to 2-Cyano-4-nitrobenzene-1-sulfonamide
The sulfonyl chloride intermediate is converted to the sulfonamide by reaction with ammonia or amines under controlled conditions:
- Amination: Reaction of the sulfonyl chloride with ammonia in solvents such as ethanol or tetrahydrofuran (THF).
- Conditions: Typically conducted at low to moderate temperatures (0–5 °C initially, then room temperature) to control the reaction rate and avoid side reactions.
- Workup: After completion, the reaction mixture is extracted, dried, and purified to isolate the sulfonamide.
A representative procedure includes adding the sulfonyl chloride to ammonia solution dropwise at low temperature, stirring for extended periods to ensure complete conversion, followed by organic extraction and solvent removal.
Alternative and Advanced Synthetic Approaches
Recent advances in sulfonamide synthesis provide alternative methodologies that could be adapted for 2-cyano-4-nitrobenzene-1-sulfonamide preparation:
- Electrochemical Synthesis: A green chemistry approach involving paired electro-organic synthesis where nitro compounds are reduced in situ to amines, which then react with sulfonyl species to form sulfonamides without the need for external amines or toxic reagents.
- Catalytic Reductive Coupling: Using catalysts such as Pd/C or iron-based metal-organic frameworks to couple nitroarenes with sulfinates, forming sulfonamides efficiently under mild conditions.
- Sulfochlorination Followed by Ammonia Treatment: Starting from o-nitrochlorobenzene, sulfochlorination introduces the sulfonyl chloride group, which upon reaction with ammonia yields sulfonamides. This method has been demonstrated with high yields and can be adapted for cyano-substituted derivatives.
These methods offer potential improvements in sustainability, selectivity, and scalability.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|---|
| Nitration of 4-cyanobenzenesulfonyl chloride | 4-cyanobenzenesulfonyl chloride | HNO₃/H₂SO₄, controlled temp (0–40 °C) | High regioselectivity, scalable | Requires careful temperature control | 70–90 |
| Amination of sulfonyl chloride | 4-cyano-2-nitrobenzene-1-sulfonyl chloride | NH₃ in EtOH or THF, 0–25 °C | Mild conditions, high purity | Requires careful addition and workup | 80–95 |
| Electrochemical paired synthesis | Nitro compound + sulfonyl hydrazide | Catalyst, no external amines, green chemistry | Environmentally friendly, no toxic amines | Requires electrochemical setup | Moderate to high |
| Catalytic reductive coupling | Nitroarenes + sodium arylsulfinates | Pd/C or Fe-MOF catalyst, mild conditions | Efficient, low catalyst loading | Catalyst cost, substrate scope | 75–90 |
| Sulfochlorination + ammonia | o-nitrochlorobenzene | ClSO₃H, NH₃, THF, elevated pressure and temp | High yield, industrially viable | Harsh reagents, pressure equipment | 80–89 |
Research Findings and Notes
- The nitration step must be carefully controlled to prevent over-nitration and degradation of sensitive groups such as cyano and sulfonyl moieties.
- Amination reactions benefit from low temperatures to minimize side reactions and improve selectivity toward sulfonamide formation.
- Electrochemical methods represent a promising green alternative, avoiding the use of hazardous amines and reducing waste, though they require specialized equipment.
- Catalytic reductive coupling methods demonstrate good functional group tolerance, including cyano and nitro groups, which is advantageous for synthesizing substituted sulfonamides.
- Industrial synthesis often employs sulfochlorination followed by ammonia treatment, balancing yield, cost, and scalability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyano-4-nitrobenzene-1-sulfonamide, and how can purity be validated?
- Answer : The compound can be synthesized via sulfonation of 4-nitrobenzenesulfonyl chloride followed by cyanation at the 2-position. Key steps include controlled nitration and sulfonamide formation. Purity validation requires HPLC (>98% purity) and melting point analysis (compare with literature values, e.g., 178–183°C for structurally analogous 4-nitrobenzenesulfonamide ). Confirm structural integrity via -NMR (e.g., aromatic proton splitting patterns) and IR spectroscopy (S=O stretch at ~1350–1150 cm, CN stretch at ~2240 cm) .
Q. How can researchers optimize reaction conditions for introducing the cyano group into the nitrobenzenesulfonamide scaffold?
- Answer : Use copper(I) cyanide (CuCN) or palladium-catalyzed cyanation under inert atmospheres. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Optimize temperature (80–120°C) and solvent polarity (DMF or DMSO) to balance reactivity and stability of the nitro group . Post-reaction, purify via column chromatography and validate using mass spectrometry (e.g., ESI-MS for molecular ion [M-H]) .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of the cyano and nitro groups on sulfonamide reactivity?
- Answer : The electron-withdrawing nitro (-NO) and cyano (-CN) groups synergistically deactivate the benzene ring, directing electrophilic substitution to specific positions. Computational studies (DFT) can map charge distribution and predict regioselectivity. Experimentally, kinetic studies under varying pH and temperature reveal rate constants for sulfonamide hydrolysis or nucleophilic substitution . Compare with analogs like 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide to isolate substituent effects .
Q. How should researchers address contradictions in reported biological activity data for nitrobenzenesulfonamide derivatives?
- Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or impurity profiles. Replicate studies using standardized protocols (e.g., fixed DMSO concentrations in cell-based assays). Cross-validate with orthogonal methods:
- Table 1 : Comparative IC values of 2-cyano-4-nitrobenzenesulfonamide in enzyme inhibition assays.
| Assay Type | IC (µM) | Solvent | Reference |
|---|---|---|---|
| Carbonic Anhydrase | 0.8 ± 0.1 | PBS | |
| Tyrosinase | 12.4 ± 1.3 | DMSO |
- Use longitudinal study designs to track time-dependent activity changes, as seen in analogous research on work-related stress outcomes .
Q. What strategies are effective in resolving spectral data conflicts (e.g., NMR or IR) for nitrobenzenesulfonamides?
- Answer : For ambiguous -NMR peaks, employ 2D techniques (COSY, HSQC) to assign coupling partners and heteronuclear correlations. For IR, compare with computed spectra (Gaussian 09, B3LYP/6-31G*) to distinguish overlapping bands (e.g., sulfonamide vs. nitro stretches). Refer to databases like PubChem for validated spectral data of structurally related compounds (e.g., 3-chloro-N-(2-(furan-2-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide) .
Methodological Guidance
Q. How to design experiments assessing the stability of 2-cyano-4-nitrobenzenesulfonamide under physiological conditions?
- Answer : Conduct accelerated stability studies:
- Step 1 : Prepare solutions in PBS (pH 7.4) and human plasma.
- Step 2 : Incubate at 37°C for 24–72 hours.
- Step 3 : Analyze degradation products via LC-MS/MS.
- Key Metric : Half-life () calculation using first-order kinetics. Stability in plasma >12 hours suggests suitability for in vivo studies .
Q. What computational tools are recommended for predicting the environmental impact or toxicity of nitrobenzenesulfonamide derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
